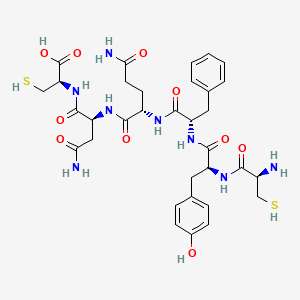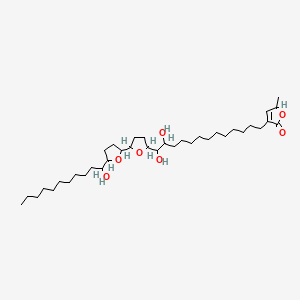
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5'-(1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- is a complex organic compound with a unique structure that includes multiple functional groups such as furanone, hydroxyl, and bifuran units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves multiple steps, starting from simpler precursors. One possible synthetic route is as follows:
Formation of the Bifuran Unit: The synthesis begins with the formation of the bifuran unit through a Diels-Alder reaction between a furan derivative and a suitable dienophile.
Hydroxylation: The bifuran unit is then subjected to hydroxylation using a reagent such as osmium tetroxide to introduce hydroxyl groups at specific positions.
Alkylation: The hydroxylated bifuran is alkylated with a long-chain alkyl halide under basic conditions to introduce the undecyl group.
Cyclization: The resulting intermediate undergoes cyclization to form the furanone ring, which is facilitated by acidic or basic catalysts.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of alkyl or acyl derivatives.
科学的研究の応用
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and furanone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The bifuran unit may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxydecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)dodecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- lies in its specific combination of functional groups and the length of its alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
105072-16-0 |
|---|---|
分子式 |
C37H66O7 |
分子量 |
622.9 g/mol |
IUPAC名 |
4-[12,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-30(38)32-23-24-33(43-32)34-25-26-35(44-34)36(40)31(39)22-19-16-13-10-8-9-11-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
InChIキー |
LOBTVFMXMAFWGY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(C(CCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
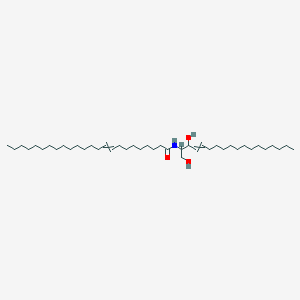
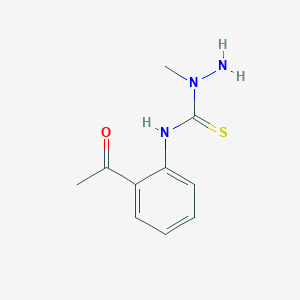
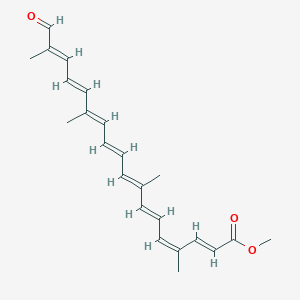


![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)

![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
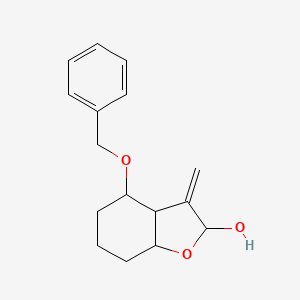
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
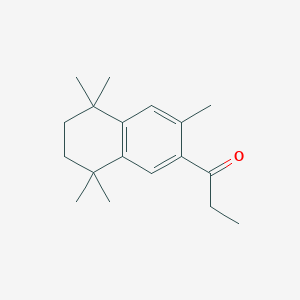
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
